molecular formula C17H11F2NO2 B11489575 N,5-bis(4-fluorophenyl)furan-2-carboxamide

N,5-bis(4-fluorophenyl)furan-2-carboxamide

Cat. No.: B11489575
M. Wt: 299.27 g/mol
InChI Key: QEASVSRDOXIADS-UHFFFAOYSA-N
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Description

N,5-bis(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two 4-fluorophenyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-bis(4-fluorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the second 4-fluorophenyl group, often through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N,5-bis(4-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,5-bis(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and fluorophenyl groups facilitate binding to these targets, leading to modulation of their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-bis(4-fluorophenyl)furan-2-carboxamide is unique due to the presence of two 4-fluorophenyl groups, which enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C17H11F2NO2

Molecular Weight

299.27 g/mol

IUPAC Name

N,5-bis(4-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11F2NO2/c18-12-3-1-11(2-4-12)15-9-10-16(22-15)17(21)20-14-7-5-13(19)6-8-14/h1-10H,(H,20,21)

InChI Key

QEASVSRDOXIADS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

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